

LDN-209929 dihydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

Cat. No.: B2745620

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In-Depth Technical Guide: LDN-209929 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of Haspin kinase, an atypical serine/threonine kinase crucial for proper mitotic progression. Due to its role in cell cycle regulation, Haspin has emerged as a promising target in oncology research. This guide provides a comprehensive overview of **LDN-209929 dihydrochloride**, including its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **LDN-209929 dihydrochloride** are summarized in the table below. This information is essential for the accurate preparation of stock solutions and experimental controls.

Property	Value	Citations
CAS Number	1784281-97-5	[1][2][3][4]
Molecular Weight	405.77 g/mol	[1][3][4][5][6]
Molecular Formula	C ₁₇ H ₁₉ Cl ₃ N ₂ OS	[2][3][4]

Mechanism of Action and Kinase Selectivity

LDN-209929 is a potent inhibitor of Haspin kinase with an IC₅₀ value of 55 nM.[1][2][4][6][7][8][9] It also exhibits off-target activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) with an IC₅₀ of 9.9 μM, demonstrating a 180-fold selectivity for Haspin over DYRK2.[1][2][4][7][8][9][10]

Kinase Inhibitory Profile

The following table summarizes the known inhibitory concentrations (IC₅₀) of **LDN-209929 dihydrochloride** against its primary target, Haspin, and a key off-target kinase, DYRK2.

Kinase Target	IC ₅₀	Citations
Haspin	55 nM	[1][2][4][6][7][8][9]
DYRK2	9.9 μM	[1][4][8][9][10]

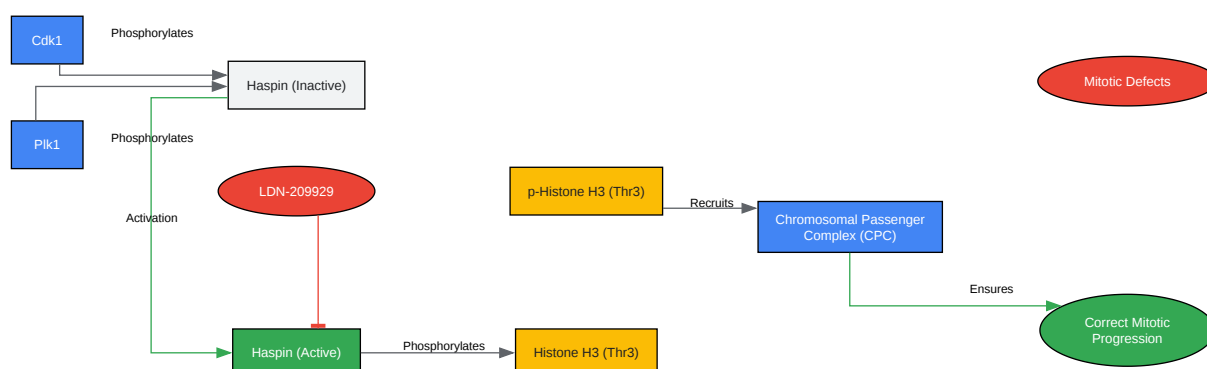
Signaling Pathways

LDN-209929 primarily impacts cellular function by inhibiting the Haspin kinase signaling pathway, which is intricately linked to mitotic progression. Its secondary effect on DYRK2 can also influence various cellular processes.

Haspin Kinase Signaling Pathway in Mitosis

Haspin kinase activity is tightly regulated during the cell cycle, peaking in mitosis.[11] Upstream kinases such as Cdk1 and Plk1 phosphorylate and activate Haspin.[11] The primary substrate of Haspin is Histone H3 at threonine 3 (H3T3).[12] Phosphorylation of H3T3 is a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC), including Aurora B kinase,

to the centromere.[13] This localization is essential for proper chromosome alignment and segregation. Inhibition of Haspin by LDN-209929 disrupts this pathway, leading to mitotic defects.

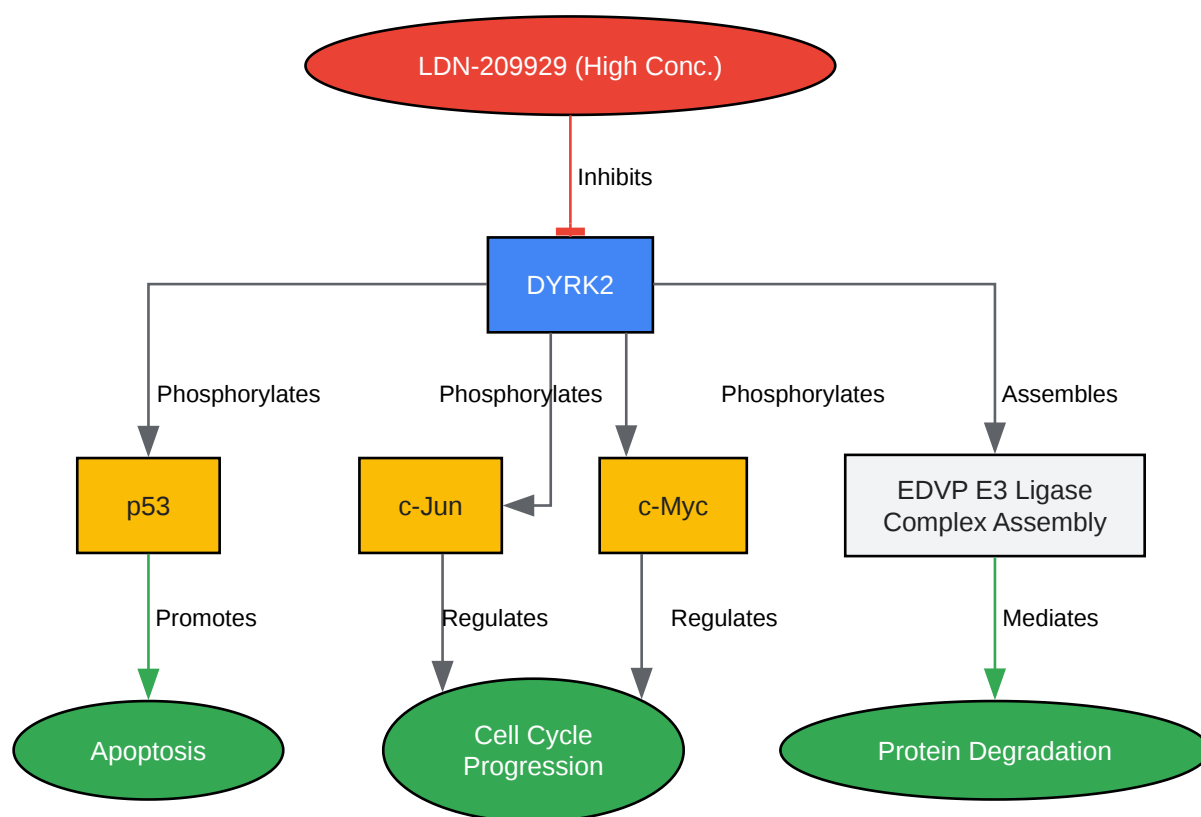


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Caption: Haspin Kinase Signaling Pathway in Mitosis.

Overview of DYRK2 Signaling

DYRK2 is a multifaceted kinase involved in various cellular processes, including cell cycle control, apoptosis, and DNA damage response. It can act as a tumor suppressor in some contexts.[14] DYRK2 is known to phosphorylate several key proteins, including p53, c-Jun, and c-Myc, often priming them for subsequent ubiquitination and degradation.[14][15] It also plays a role as a molecular assembler for the EDVP E3 ubiquitin ligase complex.[15] The off-target inhibition of DYRK2 by LDN-209929 could potentially influence these pathways, a factor to consider in experimental design.



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Caption: Simplified Overview of DYRK2 Signaling Pathways.

Experimental Protocols

The following protocols provide a framework for assessing the activity and cellular effects of LDN-209929. Optimization may be required based on specific cell lines and experimental conditions.

In Vitro Haspin Kinase Assay

This protocol outlines a method to measure the kinase activity of Haspin using a biotinylated peptide substrate and a fluorescence-based detection system.

Materials:

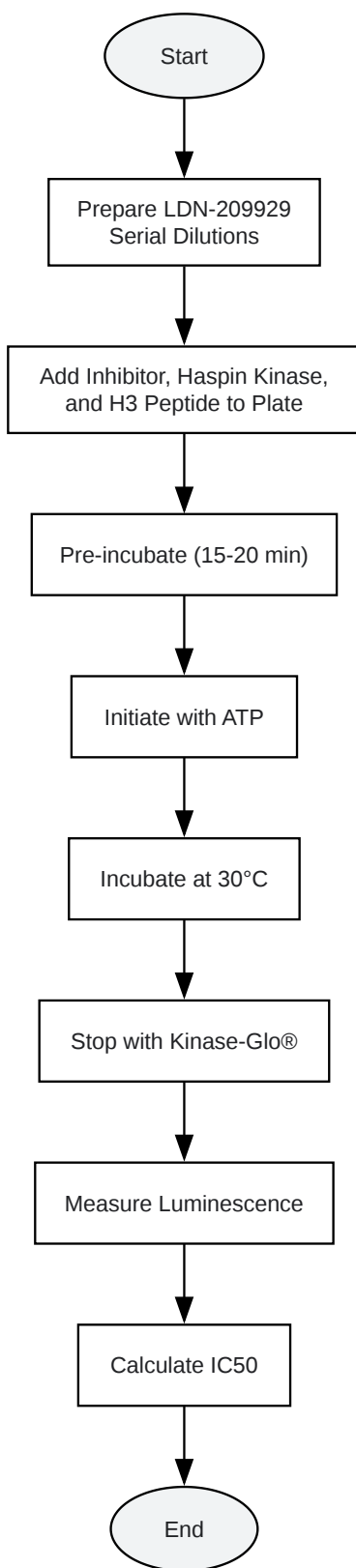
- Recombinant active Haspin kinase
- Biotinylated Histone H3 (1-21) peptide substrate

- **LDN-209929 dihydrochloride**

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
- White, opaque 96-well plates

Procedure:

- Prepare serial dilutions of LDN-209929 in kinase buffer.
- In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) control.
- Add the Haspin kinase and biotinylated H3 peptide substrate to each well.
- Incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for Haspin.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of Kinase-Glo® reagent.
- Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.



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Caption: Workflow for In Vitro Haspin Kinase Assay.

Western Blot Analysis of Histone H3 Phosphorylation

This protocol is for detecting the phosphorylation of Histone H3 at Threonine 3 in cultured cells treated with LDN-209929.

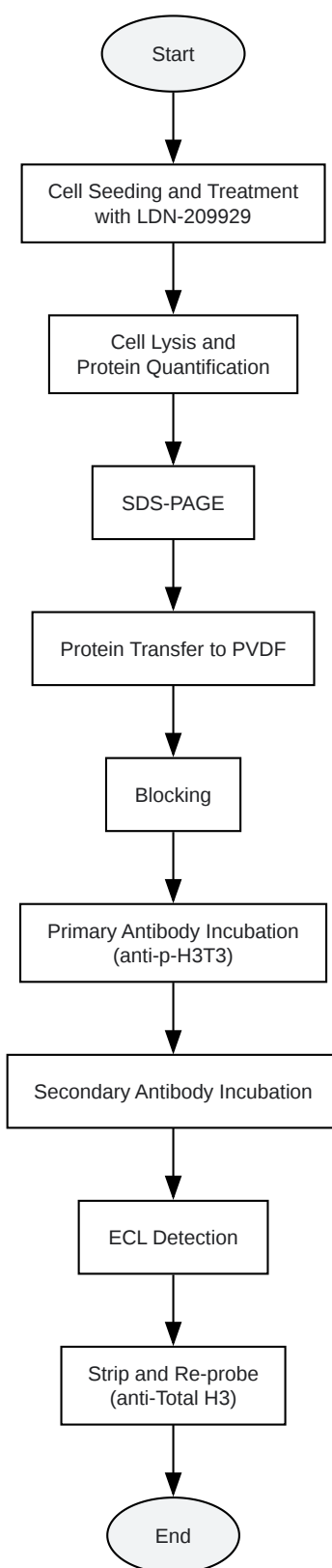
Materials:

- Cell culture medium and supplements
- **LDN-209929 dihydrochloride**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of LDN-209929 for the desired duration. A positive control (e.g., nocodazole to enrich for mitotic cells) and a vehicle control should be included.
- Lyse the cells and quantify the protein concentration.
- Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane thoroughly and apply the ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.



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